
Clorhidrato de 2-(3-metil-1H-pirazol-1-il)anilina
Descripción general
Descripción
2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades antiléishmania y antimalárica
Los compuestos que contienen pirazol, como el "clorhidrato de 2-(3-metil-1H-pirazol-1-il)anilina", son conocidos por sus diversos efectos farmacológicos, incluidas potentes actividades antiléishmania y antimalárica . Por ejemplo, se han sintetizado y evaluado pirazoles acoplados a hidrazina contra el aislado clínico de Leishmania aethiopica y ratones infectados con Plasmodium berghei . Uno de los compuestos mostró una actividad antipromastigote superior, que fue más activa que los fármacos estándar miltefosina y anfotericina B desoxicolato . Además, algunos de estos compuestos mostraron mejores efectos de inhibición contra Plasmodium berghei .
Estudios de acoplamiento molecular
Se realizó un estudio de simulación molecular para justificar la potente actividad antipromastigote in vitro de uno de los compuestos de pirazol . El compuesto tiene un patrón de ajuste deseable en el bolsillo de LmPTR1 (sitio activo), caracterizado por una menor energía libre de unión .
Aplicaciones en química medicinal y descubrimiento de fármacos
Los pirazoles tienen una amplia gama de aplicaciones en química medicinal y descubrimiento de fármacos . A menudo se utilizan como andamios en la síntesis de productos químicos bioactivos . La porción de pirazol tiene muchas funciones farmacológicas, y se han discutido diferentes técnicas de síntesis .
Aplicaciones en agroquímica
Los pirazoles también se utilizan en agroquímica . Se utilizan en la síntesis de diversos agroquímicos debido a sus diversos efectos farmacológicos .
Aplicaciones en química de coordinación
En química de coordinación, los pirazoles se utilizan como ligandos para formar complejos con varios metales . Estos complejos se han estudiado por sus posibles aplicaciones en diversos campos .
Aplicaciones en química organometálica
Los pirazoles también se utilizan en química organometálica . Forman compuestos organometálicos que se han estudiado por sus posibles aplicaciones en diversos campos .
Propiedades
IUPAC Name |
2-(3-methylpyrazol-1-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11;/h2-7H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXDETDLCNJRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)
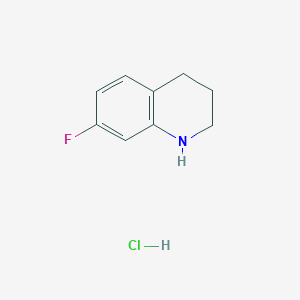
![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)
![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)
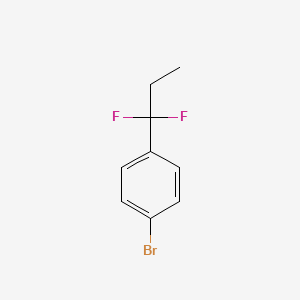

![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)
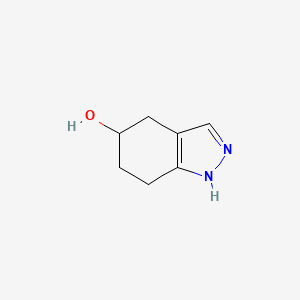

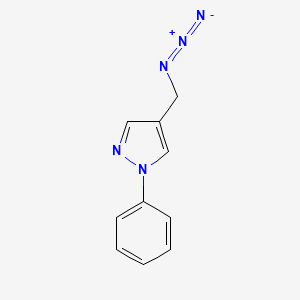
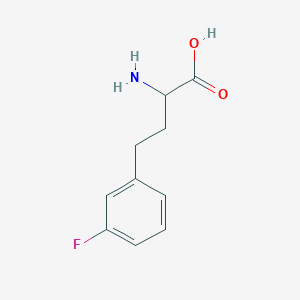

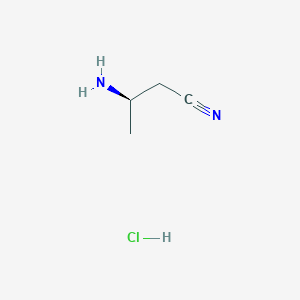
![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)
